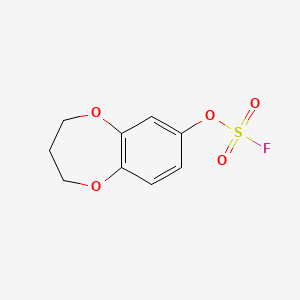
3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate: is a chemical compound that belongs to the class of benzodioxepins This compound is characterized by its unique structure, which includes a benzodioxepin ring system fused with a fluoranesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with fluoranesulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoranesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical processes.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
- (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea
- 7-acetyl-3,4-dihydro-1,5-benzodioxepin
Comparison: Compared to these similar compounds, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group. This functional group imparts distinct chemical and physical properties, making the compound more versatile in certain applications. The fluoranesulfonate group also enhances the compound’s reactivity and potential for forming derivatives with diverse functionalities.
Propiedades
Fórmula molecular |
C9H9FO5S |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
7-fluorosulfonyloxy-3,4-dihydro-2H-1,5-benzodioxepine |
InChI |
InChI=1S/C9H9FO5S/c10-16(11,12)15-7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 |
Clave InChI |
UOVUJYHXQWEFLO-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C=C2)OS(=O)(=O)F)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)
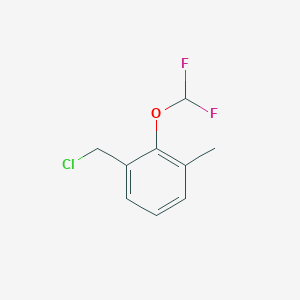
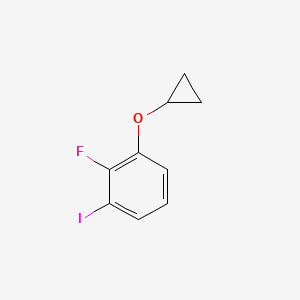
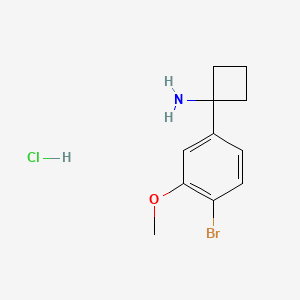

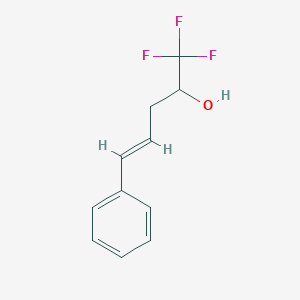
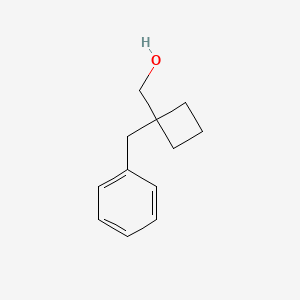

![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)

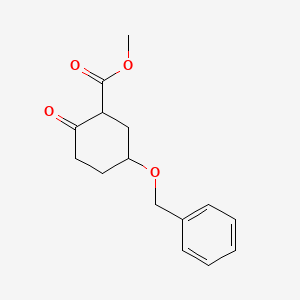
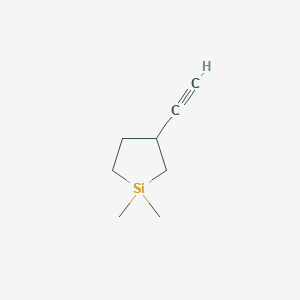
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)

